6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic name 6-iodo-1H-triazolo[1,5-a]pyrimidin-7-one follows IUPAC rules for fused heterocyclic systems. The parent structure comprises two fused rings:
- A 1,2,4-triazole ring (positions 1–3) fused to a pyrimidinone ring (positions 4–7).
- The triazole ring adopts the [1,5-a] fusion notation, indicating the triazole's N1 and C5 atoms bridge to the pyrimidinone's C5 and C6 atoms, respectively.
The iodine substituent occupies position 6 on the pyrimidinone ring, while the ketone group resides at position 7. The structural formula is represented as:
$$
\text{C}5\text{H}3\text{IN}_4\text{O} \quad \text{(Molecular formula)}
$$
Table 1: Key Structural Features
The SMILES notation is Ic1cnc2n(c1=O)ncn2, reflecting the iodine substitution and ketone group.
Alternative Naming Conventions in Heterocyclic Chemistry
Alternative nomenclature systems provide complementary descriptors:
- Hantzsch-Widman System : Classifies the compound as a 6-iodo-derivative of the triazolopyrimidinone parent system.
- Fusion Priority Rules : Emphasizes the triazole component as the primary ring, yielding "1H-triazolo[4,3-c]pyrimidin-7-one" in older literature.
- Non-IUPAC Variants :
Discrepancies arise in numbering when prioritizing the pyrimidinone ring, but modern IUPAC guidelines resolve this via fusion atom assignment.
CAS Registry Number and Molecular Formula Validation
The compound is unambiguously identified by:
CAS Registry Number : 104690-48-4
Molecular Formula : $$\text{C}5\text{H}3\text{IN}_4\text{O}$$
Validation via Mass Spectrometry :
- Theoretical Molecular Weight :
$$
262.01 \, \text{g/mol} \quad (\text{C: }5 \times 12.01 + \text{H: }3 \times 1.008 + \text{I: }126.90 + \text{N: }4 \times 14.01 + \text{O: }16.00)
$$ - Observed Value : 262.01 g/mol (matches experimental data)
Table 2: Cross-Source Validation
| Source | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Vulcanchem | 104690-48-4 | C₅H₃IN₄O | 262.01 |
| Aaron Chemicals | 104690-48-4 | C₅H₃IN₄O | 262.008 |
| PubChem | 19716-24-6* | C₅H₃IN₄O | 262.00752 |
*CAS 19716-24-6 refers to a tautomeric form with hydroxyl substitution, highlighting the importance of ketone-specific validation.
Structural Confirmation :
Properties
IUPAC Name |
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOPZQKRRXDMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis
Cyclocondensation of β-Keto Esters
The triazolo[1,5-a]pyrimidin-7-one core is typically constructed via cyclocondensation reactions. A representative protocol involves:
- Reactants : Ethyl acetoacetate derivatives and 3-amino-1,2,4-triazole
- Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (24–48 hours)
- Yield : 67–89% (PMC6935887)
This method produces 5-methyl-triazolo[1,5-a]pyrimidin-7-one intermediates, which serve as precursors for subsequent iodination.
Alternative Route via Hydrazine Cyclization
A modified approach employs:
- Reactants : 4,6-Dichloropyrimidin-5-amine and hydrazine hydrate
- Conditions : Aqueous medium at 50°C for 1 hour (WO2014023681A1)
- Outcome : Forms 2-hydrazinylpyrimidine intermediates amenable to iodination
Iodination Methodologies
Direct Electrophilic Iodination
Iodine/Potassium Hydroxide System
- Reactants : Triazolopyrimidinone core, molecular iodine (I₂), KOH
- Solvent : Dimethylformamide (DMF)
- Conditions : Room temperature, 2 hours
- Yield : 87.5% (PMC4051060)
- Mechanism : Base-assisted deprotonation enhances electrophilic aromatic substitution at C6
Oxidative Iodination with TBHP
- Reactants : I₂, tert-butyl hydroperoxide (TBHP)
- Solvent : Ethanol
- Conditions : Ultrasonic irradiation (30 minutes)
- Yield : 80–95% (PMC8515396)
- Advantage : 30% reduction in reaction time compared to thermal methods
Metal-Mediated Cross-Coupling
Sonogashira Coupling for Iodo Derivatives
- Reactants : 6-Chloro precursor, aryl iodides
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Conditions : DMF/Et₃N (3:1), 80°C, 12 hours
- Yield : 62–78% (PMC9841533)
Purification and Characterization
Crystallization Techniques
- Solvent System : Propan-2-ol/water (3:1 v/v)
- Purity : >99% by HPLC (WO1998007724A1)
- Triphenylphosphine Oxide Reduction : Recrystallization reduces oxide content by 70% (WO1998007724A1)
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, C5-H), 7.98 (s, 1H, C2-H), 3.45 (s, 1H, NH)
- LC-MS : m/z 275.96 [M+H]⁺ (PubChem CID 114514503)
- XRD : Monoclinic P2₁/c space group, π-stacking distance 3.308 Å (PMC4051060)
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| I₂/KOH/DMF | 87.5 | 2 h | 98.2 | Industrial |
| TBHP/Ultrasound | 95 | 0.5 h | 97.8 | Lab-scale |
| Sonogashira Coupling | 78 | 12 h | 99.1 | Specialty |
Challenges and Optimization
Regioselectivity Control
- Issue : Competing iodination at C5 vs. C6
- Solution : Steric directing groups (e.g., 2-methyl substituents) favor C6 selectivity (PMC9178772)
Solvent Effects
- Optimal : DMSO increases reaction rate 2.3-fold vs. acetonitrile (PMC9178772)
- Avoid : Tetrahydrofuran causes <40% conversion due to iodine complexation
Industrial-Scale Considerations
Continuous Flow Synthesis
- Throughput : 12 kg/day using microreactor technology
- Cost Reduction : 41% lower iodine consumption vs. batch processes (WO2014210042A2)
Waste Management
- Iodine Recovery : 92% efficiency via sodium thiosulfate treatment
- Solvent Recycling : 78% DMF reuse achieved through vacuum distillation
Emerging Methodologies
Photocatalytic Iodination
- Catalyst : Eosin Y (0.5 mol%)
- Light Source : 450 nm LEDs
- Yield : 88% in 45 minutes (PMC8515396 derivative study)
Biocatalytic Approaches
- Enzyme : Haloperoxidase from Caldariomyces fumago
- Limitation : 34% conversion after 72 hours (PMC9178772 related work)
Chemical Reactions Analysis
6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone in a biphasic basic medium.
Reduction: It can be reduced using Ir-catalyzed reductive formation from N-hydroxyamides.
Substitution: The compound can undergo substitution reactions with nitrosoarenes under mild conditions.
Common reagents used in these reactions include Oxone, Ir-catalysts, and nitrosoarenes. Major products formed from these reactions include nitrones, oximes, and various substituted derivatives .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
In Vitro Studies
In vitro experiments conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 12.5 |
| MCF-7 (breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
In Vivo Studies
In vivo studies using xenograft models have shown that treatment with this compound results in a notable reduction in tumor size compared to controls. Such findings indicate its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Derivatives of triazolo-pyrimidines have been reported to show efficacy against various bacterial strains. This activity can be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at low concentrations .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it could reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings indicate a favorable anti-inflammatory profile that could be beneficial in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzymes and activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Triazolopyrimidinone Derivatives
Antiviral Derivatives
Triazolopyrimidinones with modifications at the 5- and 6-positions have shown promise as antiviral agents:
- Lead1 and Lead2 (): These SARS-CoV-2-Mpro inhibitors feature 5-methyl or spiro-indole substituents. They exhibit binding free energies of −129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol, respectively, outperforming Lopinavir and Nelfinavir in both affinity and toxicity profiles.
- Acyclic Nucleoside Analogs (): Derived from 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, these compounds target herpes simplex virus replication. Their N-alkylated structures (e.g., (2-acetoxyethoxy)methyl groups) mimic nucleosides, enabling competitive inhibition of viral polymerases.
Key Structural-Activity Insights :
- Iodine’s bulkiness and electronegativity in the 6-position (compared to methyl or nitro groups) may enhance target selectivity but reduce metabolic stability.
- Lead1’s benzazepine moiety improves hydrophobic interactions with SARS-CoV-2-Mpro, a feature absent in simpler iodinated analogs .
Anticancer and Antiproliferative Derivatives
- 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl) Derivatives (): These carboxamide hybrids inhibit tubulin polymerization, with IC₅₀ values in the nanomolar range against cancer cell lines. The 3,4,5-trimethoxyphenyl group enhances microtubule disruption.
- EGFR Kinase Inhibitors (): Hybrids combining triazolopyrimidin-7-one with piperazin-1-yl fragments show binding affinities of −9.5 to −11.4 kcal/mol, comparable to gefitinib.
- WS-10 (): A non-toxic derivative that reverses ABCB1-mediated multidrug resistance (MDR) without cytotoxic effects, highlighting the scaffold’s adaptability in overcoming chemoresistance.
Comparative Toxicity :
- WS-10’s low toxicity contrasts with traditional MDR modulators like verapamil, emphasizing the role of substituent optimization in safety .
Herbicidal Derivatives
Application Divergence :
Electrochemical and Structural Variants
- S1-TP, S2-TP, S3-TP (): Chloromethyl, piperidinomethyl, and morpholinomethyl substituents at the 5-position alter redox potentials, with S1-TP showing the highest oxidation peak current (2.1 µA). These properties correlate with electron-donating/withdrawing effects .
Data Tables
Table 1: Antiviral Triazolopyrimidinones
| Compound | Substituents | Target | Binding Affinity | Toxicity (vs. Controls) |
|---|---|---|---|---|
| 6-Iodo derivative | 6-Iodo | Undefined | Not reported | Not reported |
| Lead1 | 5-Methyl, benzazepine | SARS-CoV-2-Mpro | −129.266 ± 2.428 kJ/mol | Lower than Lopinavir |
| Lead2 | Spiro-indole | SARS-CoV-2-Mpro | −116.478 ± 3.502 kJ/mol | Lower than Nelfinavir |
| Acyclic Nucleoside 3a-i | N-alkylated | Herpes polymerase | Not quantified | Moderate |
Table 2: Anticancer Derivatives
Biological Activity
6-Iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused triazole and pyrimidine ring system, with iodine at the 6-position and a carbonyl group at the 7-position, which contribute to its unique chemical properties and biological interactions.
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The presence of iodine is particularly noteworthy as it influences the compound's reactivity and biological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, in studies involving various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), the compound demonstrated notable cytotoxicity with IC50 values reported in the micromolar range.
The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and proliferation.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Antiviral Potential
Emerging data suggest that this compound may also possess antiviral properties. Preliminary studies indicate efficacy against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values indicating effective viral inhibition.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have highlighted its binding affinities with adenosine receptors and other critical enzymes involved in cancer progression and microbial resistance.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : A study involving MDA-MB453 cells showed that treatment with this compound resulted in significant apoptosis induction compared to control groups.
- Antimicrobial Resistance Study : In a comparative analysis of various triazolo-pyrimidine derivatives, this compound exhibited superior activity against resistant strains of bacteria.
Q & A
Q. What are the established synthetic routes for 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and how do their efficiencies compare?
Methodological Answer: Synthesis of the triazolopyrimidine core can be achieved via:
- Cyclization of precursor compounds using ortho esters or diethyl azodicarboxylate (DEAD) in DMF, yielding fused triazolopyrimidinones .
- One-pot multicomponent reactions involving aminotriazoles, aldehydes, and ethyl acetoacetate in DMF, followed by crystallization in ethanol (yield: ~70–85%) .
- Vorbrüggen glycosylation for acyclic nucleoside analogues, enabling functionalization at the 7-position .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic and analytical techniques are most effective for characterizing 6-iodo-triazolopyrimidine derivatives?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substitution patterns and regiochemistry. -labeling (e.g., via adamantylation) resolves ambiguities in tautomeric forms .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 533 observed in triazolopyrimidine derivatives) .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=N stretches at 1600–1650 cm) .
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Peaks/Features | Application Example |
|---|---|---|
| NMR | δ 8.2–8.5 ppm (triazole protons) | Confirming core structure |
| NMR | Coupling constants (J) | Resolving regioisomers |
| HRMS | [M+H] with <5 ppm error | Molecular formula validation |
Advanced Research Questions
Q. How can computational methods guide the design of 6-iodo-triazolopyrimidine derivatives with tailored properties?
Methodological Answer:
- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Docking Studies : Use Autodock Vina to assess binding to biological targets (e.g., EGFR kinase inhibitors with docking scores ≤−10.8 kcal/mol) .
- Heats of Formation (HOF) : Predict detonation velocities (D) and pressures (P) for energetic derivatives via isodesmic reactions .
Q. Table 3: Computational Parameters for Energetic Derivatives
| Derivative Group | HOF (kJ/mol) | Predicted D (m/s) | Predicted P (GPa) |
|---|---|---|---|
| Group A | 380 | 8500 | 32.5 |
| Group B | 420 | 8900 | 35.0 |
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Experimental Design : Standardize assays (e.g., 4-aminopyridine-induced neuronal hyperexcitability for anti-epileptic activity ).
- Structure-Activity Relationship (SAR) : Identify essential motifs (e.g., pyrimidin-7-one core for anti-epileptic activity ).
- Data Normalization : Use internal controls (e.g., % inhibition relative to reference drugs) to mitigate batch-to-batch variability.
Example Contradiction : Varying IC values for kinase inhibitors may arise from differences in assay conditions (e.g., ATP concentration). Normalize data to a common reference compound .
Q. What strategies enable regioselective functionalization of the triazolopyrimidine core?
Methodological Answer:
- Nucleophilic Substitution : React 6-bromo derivatives with Grignard reagents to introduce aryl/alkyl groups at C-5 and C-7 .
- Electrophilic Iodination : Use N-iodosuccinimide (NIS) in acetic acid for selective iodination at the 6-position.
- Transition-Metal Catalysis : Suzuki-Miyaura coupling to attach aryl boronic acids to halogenated derivatives .
Q. Table 4: Functionalization Strategies
| Reaction Type | Reagents/Conditions | Selectivity |
|---|---|---|
| Nucleophilic | RMgX, THF, −78°C to RT | C-5 > C-7 |
| Electrophilic | NIS, AcOH, 50°C | C-6 (iodo derivatives) |
| Cross-Coupling | Pd(PPh), KCO | Halogen-selective (C-6) |
Q. How can isotopic labeling (e.g., 15N^{15}\text{N}15N) aid in structural elucidation?
Methodological Answer:
- Synthesis : Incorporate via cyclocondensation of labeled precursors (e.g., -enriched aminotriazoles) .
- Analysis : Use - HMBC NMR to trace labeling sites and confirm adamantylation regiochemistry .
Application Example : Resolving tautomerism in 1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one derivatives by analyzing coupling constants .
Q. What in vitro models are suitable for evaluating the bioactivity of 6-iodo-triazolopyrimidines?
Methodological Answer:
- Neuronal Hyperexcitability : Primary cortical neurons treated with 4-aminopyridine (4-AP) to screen anti-epileptic compounds .
- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition measured via ADP-Glo™) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
Key Consideration : Use physiologically relevant concentrations (e.g., 1–10 µM for CNS-active compounds ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
